molecular formula C7H8N2O2 B145495 Methyl 3-aminoisonicotinate CAS No. 55279-30-6

Methyl 3-aminoisonicotinate

Cat. No. B145495
Key on ui cas rn: 55279-30-6
M. Wt: 152.15 g/mol
InChI Key: XLQIGLBALJNHKR-UHFFFAOYSA-N
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Patent
US08247431B2

Procedure details

3-Aminoisonicotinic acid (400 mg) was suspended in methanol (6 mL) and toluene (18 mL) was added. A solution of (trimethylsilyl)diazomethane (2.0 M in diethyl ether, 1.88 mL) was added slowly to the suspension. Within 5 to 10 minutes after addition, the suspension turned into a solution. After 2 hours stirring at room temperature, the reaction mixture was quenched with water and extracted 3× with ethyl acetate. The combined organic layer was washed with 2N hydrochloric acid, saturated bicarbonate solution and brine, dried over MgSO4 and concentrated in vacuum. The residue was purified by column chromatography (silica gel 60, hexane/ethyl acetate=1:2, Rf=0.40) to afford 340 mg of the title compound of the formula
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
1.88 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[N:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:11]1(C)C=CC=CC=1.C[Si](C=[N+]=[N-])(C)C>CO>[CH3:11][O:5][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][N:9]=[CH:10][C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
NC1=C(C(=O)O)C=CN=C1
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
1.88 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 2 hours stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Within 5 to 10 minutes after addition
Duration
7.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with 2N hydrochloric acid, saturated bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel 60, hexane/ethyl acetate=1:2, Rf=0.40)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=C(C=NC=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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